molecular formula C20H31NO5Si B13433853 (3R,4R)-4-(Acetyloxy)-3-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1-(4-methoxyphenyl)-2-azetidinone

(3R,4R)-4-(Acetyloxy)-3-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1-(4-methoxyphenyl)-2-azetidinone

Cat. No.: B13433853
M. Wt: 393.5 g/mol
InChI Key: YPRVVXVZFKYNAT-XVGQJIODSA-N
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Description

(3R,4R)-4-(Acetyloxy)-3-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1-(4-methoxyphenyl)-2-azetidinone is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structural features, including an azetidinone ring, an acetyloxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-(Acetyloxy)-3-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1-(4-methoxyphenyl)-2-azetidinone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Azetidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Acetyloxy Group: This step often involves acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

    Attachment of the Methoxyphenyl Group: This can be accomplished through nucleophilic substitution reactions.

    Protection and Deprotection Steps: The use of protecting groups, such as the tert-butyldimethylsilyl (TBDMS) group, is common to ensure selective reactions at specific sites.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-(Acetyloxy)-3-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1-(4-methoxyphenyl)-2-azetidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3R,4R)-4-(Acetyloxy)-3-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1-(4-methoxyphenyl)-2-azetidinone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules. Its structural features make it a valuable tool for investigating biochemical pathways.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, modifications to the azetidinone ring or the methoxyphenyl group could lead to the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (3R,4R)-4-(Acetyloxy)-3-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1-(4-methoxyphenyl)-2-azetidinone involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity. The exact mechanism can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-4-(Hydroxy)-3-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1-(4-methoxyphenyl)-2-azetidinone
  • (3R,4R)-4-(Acetyloxy)-3-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1-(4-hydroxyphenyl)-2-azetidinone

Uniqueness

The uniqueness of (3R,4R)-4-(Acetyloxy)-3-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1-(4-methoxyphenyl)-2-azetidinone lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H31NO5Si

Molecular Weight

393.5 g/mol

IUPAC Name

[(2R,3R)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-1-(4-methoxyphenyl)-4-oxoazetidin-2-yl] acetate

InChI

InChI=1S/C20H31NO5Si/c1-13(26-27(7,8)20(3,4)5)17-18(23)21(19(17)25-14(2)22)15-9-11-16(24-6)12-10-15/h9-13,17,19H,1-8H3/t13-,17+,19-/m1/s1

InChI Key

YPRVVXVZFKYNAT-XVGQJIODSA-N

Isomeric SMILES

C[C@H]([C@@H]1[C@H](N(C1=O)C2=CC=C(C=C2)OC)OC(=O)C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C1C(N(C1=O)C2=CC=C(C=C2)OC)OC(=O)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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